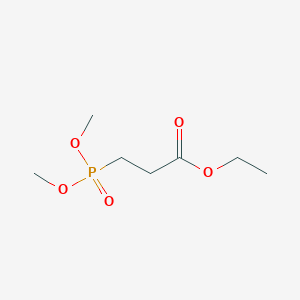

Ethyl 3-dimethoxyphosphorylpropanoate

Description

Ethyl 3-dimethoxyphosphorylpropanoate (CAS RN: 23550-25-6) is an organophosphorus compound characterized by a propanoate ester backbone substituted with a dimethoxyphosphoryl group at the 3-position. Its molecular structure includes an ethyl ester group (C2H5O–) and a phosphoryl moiety [(CH3O)2P(O)–], making it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name |

ethyl 3-dimethoxyphosphorylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHWUQRABPZYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-dimethoxyphosphorylpropanoate can be synthesized through the reaction of ethyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of dimethyl phosphite to the ethyl acrylate, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3-dimethoxyphosphorylpropanoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-dimethoxyphosphorylpropanoate undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The ethyl and methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl 3-dimethoxyphosphorylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

Biology: It can be used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.

Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-dimethoxyphosphorylpropanoate involves its interaction with molecular targets such as enzymes that catalyze phosphoryl transfer reactions. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The phosphoryl group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(Dimethoxyphosphinoyl)propionate

Key Structural and Functional Differences The most direct structural analog of Ethyl 3-dimethoxyphosphorylpropanoate is Methyl 3-(dimethoxyphosphinoyl)propionate (CAS RN: 18733-15-8), which substitutes the ethyl ester group with a methyl ester (CH3O–). This minor alteration impacts molecular weight, solubility, and reactivity:

Functional Implications

- Reactivity : The ethyl group’s larger size may confer slower hydrolysis rates compared to the methyl ester, which is generally more reactive due to steric and electronic effects.

- Solubility: The ethyl derivative likely exhibits higher lipophilicity, enhancing solubility in non-polar solvents, whereas the methyl analog may favor polar aprotic solvents.

- Applications : Both compounds serve as phosphorylating agents or intermediates in synthesizing bioactive molecules. However, the discontinued status of the ethyl variant suggests a shift toward methyl or other analogs in recent applications .

Research and Industrial Trends

- Pharmaceutical Potential: Phosphorylated esters are critical in drug design, particularly for prodrugs or enzyme inhibitors. The methyl analog’s availability may make it more prevalent in recent studies .

- Supply Chain Dynamics: The discontinuation of Ethyl 3-dimethoxyphosphorylpropanoate underscores market shifts toward methyl or bulkier esters with improved stability or synthetic accessibility .

Biological Activity

Ethyl 3-dimethoxyphosphorylpropanoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and enzyme interactions. This article will delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 3-dimethoxyphosphorylpropanoate has a unique chemical structure characterized by the presence of two methoxy groups attached to a phosphorus atom, contributing to its reactivity and biological properties. The molecular formula is .

Anti-inflammatory Properties

Research indicates that ethyl 3-dimethoxyphosphorylpropanoate exhibits significant anti-inflammatory properties. Molecular docking studies have suggested that it may inhibit specific enzymes or receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits enzymes related to inflammation pathways |

| Enzyme Interaction | Acts as a ligand influencing enzyme activity |

| Potential Therapeutic Use | Investigated for use in drug development against inflammatory diseases |

The mechanism through which ethyl 3-dimethoxyphosphorylpropanoate exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to metal ions and enzymes, modulating their activity. This interaction is crucial for its anti-inflammatory effects.

- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions, where the methoxy groups may be replaced by other nucleophiles, leading to the formation of biologically active derivatives .

Case Study 1: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory potential of ethyl 3-dimethoxyphosphorylpropanoate, researchers conducted in vitro assays to evaluate its effect on pro-inflammatory cytokine production. The results demonstrated a significant reduction in cytokine levels when treated with this compound compared to controls, indicating its potential as an anti-inflammatory agent .

Case Study 2: Enzyme Interaction Studies

A detailed investigation into the enzyme interaction profile of ethyl 3-dimethoxyphosphorylpropanoate revealed that it acts as a competitive inhibitor for certain phosphatases. This was determined through kinetic studies which showed an increase in the Michaelis-Menten constant () in the presence of the compound, suggesting it binds to the active site of these enzymes .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of ethyl 3-dimethoxyphosphorylpropanoate derivatives. The following findings highlight its versatility and potential applications:

- Synthesis : Various synthetic routes have been explored to modify the compound for enhanced biological activity. For instance, introducing different substituents on the propanoate backbone has yielded derivatives with improved anti-inflammatory properties .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, supporting its further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.